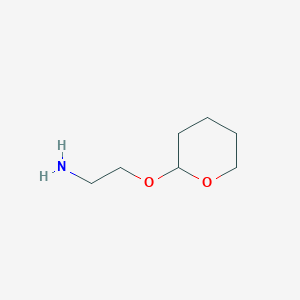

2-(Tetrahydro-pyran-2-yloxy)-ethylamine

描述

2-(Tetrahydro-pyran-2-yloxy)-ethylamine (CAS: 2201-20-9) is an ethylamine derivative featuring a tetrahydropyran (THP) ring linked via an ether oxygen to the ethylamine backbone. Its molecular formula is C₇H₁₅NO₂, with a molar mass of 145.2 g/mol . The THP group acts as a protective moiety, commonly employed in organic synthesis to shield reactive amine groups during multi-step reactions. This compound is typically utilized as an intermediate in pharmaceuticals, agrochemicals, and fine chemicals due to its stability under basic conditions and ease of deprotection under acidic conditions.

属性

IUPAC Name |

2-(oxan-2-yloxy)ethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2/c8-4-6-10-7-3-1-2-5-9-7/h7H,1-6,8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUHZIGLRPPALBJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCOC(C1)OCCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Tetrahydro-pyran-2-yloxy)-ethylamine typically involves the reaction of tetrahydropyran with ethylamine under specific conditions. One common method involves the use of tetrahydropyranyl ethers as intermediates. The reaction can be carried out in the presence of a base such as sodium hydride or potassium tert-butoxide, which facilitates the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to achieve high efficiency and minimal by-products. Solvent selection, temperature control, and reaction time are critical parameters in the industrial synthesis process.

化学反应分析

Types of Reactions

2-(Tetrahydro-pyran-2-yloxy)-ethylamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into simpler amines or alcohols.

Substitution: Nucleophilic substitution reactions are common, where the ethylamine group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Nucleophiles: Halides, alkoxides, amines.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or simpler amines .

科学研究应用

2-(Tetrahydro-pyran-2-yloxy)-ethylamine has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules.

Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.

Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

作用机制

The mechanism of action of 2-(Tetrahydro-pyran-2-yloxy)-ethylamine involves its interaction with specific molecular targets. The compound can act as a nucleophile, participating in various substitution and addition reactions. Its effects are mediated through the formation of covalent bonds with electrophilic centers in target molecules, leading to changes in their structure and function .

相似化合物的比较

2-(Tetrahydropyran-2-yl)ethylamine Hydrochloride

- CAS : 1005756-81-9

- Molecular Formula: C₇H₁₅NO·HCl

- Molecular Weight : 165.7 g/mol

- Purity: ≥95% (NMR-confirmed), stored at 0–8°C to maintain stability . Applications: Used in peptide synthesis and as a building block for kinase inhibitors.

2-(tert-Butyloxy)-ethylamine Hydrochloride

- CAS : 335598-67-9

- Molecular Formula: C₆H₁₅NO·HCl

- Molecular Weight : 169.65 g/mol

- Key Differences: Features a tert-butyloxy group instead of THP, offering greater steric hindrance and stability under acidic conditions compared to the acid-labile THP group.

2-[2-(Tetrahydro-pyran-2-yloxy)-ethoxy]-thiazole-4-carboxylic Acid

- CAS : 1448673-87-7

- Molecular Formula: C₁₁H₁₅NO₅S

- Molecular Weight : 273.31 g/mol

- Key Differences :

2-(3,4-Dihydroxyphenyl)ethylamine Hydrochloride

- CAS: Not explicitly listed

- Molecular Formula: C₈H₁₁NO₂·HCl

- Key Differences: Contains a catechol (3,4-dihydroxyphenyl) group, conferring antioxidant and neurotransmitter-like properties (e.g., dopamine analogs). Safety: No chemical safety assessment is available .

2-(Oxan-3-yl)ethanamine

- Synonyms: 2-(Tetrahydro-2H-pyran-3-yl)ethylamine

- CAS: Referenced via multiple synonyms (e.g., SureCN9309444)

- Key Differences :

Structural and Functional Analysis

生物活性

2-(Tetrahydro-pyran-2-yloxy)-ethylamine, also known by its chemical formula CHNO, is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The structure of this compound features a tetrahydropyran ring attached to an ethylamine moiety. This unique configuration may contribute to its biological properties, including interactions with various biological targets.

Research indicates that this compound may exhibit several biological activities, including:

- Cytotoxicity : Studies have shown that derivatives of tetrahydropyran compounds can induce apoptosis in cancer cell lines. For instance, a related compound displayed enhanced cellular uptake and accelerated initiation of apoptotic pathways in resistant cancer cells compared to traditional chemotherapeutics like cisplatin .

- Inhibition of Enzymatic Activity : The compound has been investigated for its ability to inhibit specific enzymes, which can be crucial for developing therapeutic agents against various diseases. For example, some tetrahydropyran derivatives have shown inhibitory effects on histone deacetylases (HDACs), which are implicated in cancer progression .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and its derivatives:

| Activity | Effect | Reference |

|---|---|---|

| Cytotoxicity | Induces apoptosis in cancer cells | |

| Enzyme Inhibition | Inhibits HDACs | |

| Interaction with DNA | Binds to calf thymus DNA |

Case Studies

Several studies have highlighted the biological relevance of this compound:

- Cisplatin Resistance Overcoming : A study demonstrated that a compound related to this compound could completely overcome cisplatin resistance in testicular germ cell tumor (TGCT) cell lines. The mechanism involved increased platinum uptake and rapid initiation of apoptotic processes .

- Natural Product Derivatives : Research into natural product-derived compounds containing similar moieties revealed potent activity against Mycobacterium tuberculosis (Mtb). These derivatives exhibited significant efficacy in murine models, suggesting that modifications in the tetrahydropyran structure can enhance antibacterial properties .

Safety and Toxicity

While the biological activities are promising, it is essential to evaluate the safety profile of this compound. Preliminary data suggest that some derivatives may exhibit cytotoxic effects at high concentrations; thus, further toxicological assessments are necessary for clinical applications .

常见问题

Q. What are the common synthetic routes for 2-(Tetrahydro-pyran-2-yloxy)-ethylamine, and what are their respective advantages?

Methodological Answer: The synthesis of this compound typically involves:

- Protection of hydroxyl groups : Tetrahydro-pyran (THP) is often used as a protecting group for alcohols. A THP-ether intermediate can be synthesized via acid-catalyzed reactions (e.g., using p-toluenesulfonic acid) between dihydropyran and the alcohol precursor .

- Amine functionalization : Ethylamine derivatives are introduced via nucleophilic substitution or reductive amination. For example, Grignard reagents (e.g., 4-(2-Tetrahydro-2H-pyranoxy)butylmagnesium chloride) can facilitate alkylation reactions in anhydrous solvents like 2-MeTHF .

| Method | Key Conditions | Advantages |

|---|---|---|

| THP protection | Acid catalysis (e.g., p-TsOH) | High stability under basic conditions |

| Grignard alkylation | Anhydrous solvents, low temperatures | High selectivity for primary amines |

Reference : Synthetic strategies for THP-protected intermediates are detailed in .

Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic methods?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) :

- ¹H NMR : Peaks at δ 1.4–1.8 ppm (THP methylene groups) and δ 3.4–4.0 ppm (ether oxygen and amine protons). Splitting patterns confirm stereochemistry .

- ¹³C NMR : Signals near 70–80 ppm (ether carbons) and 40–50 ppm (amine carbons).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺ for C₈H₁₇NO₂ at m/z 174.1234) .

- Infrared (IR) Spectroscopy : Bands at ~1100 cm⁻¹ (C-O-C stretching) and ~3300 cm⁻¹ (N-H stretching) confirm functional groups .

Reference : Spectroscopic validation techniques are discussed in .

Q. What are the recommended safety protocols for handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use respirators if aerosolization is possible .

- Ventilation : Work in a fume hood to avoid inhalation of vapors or dust .

- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .

- Storage : Keep in airtight containers under nitrogen to prevent oxidation. Label with GHS precautionary codes (e.g., P261, P262) .

Reference : Safety guidelines are aligned with .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound in multi-step syntheses?

Methodological Answer:

- Temperature Control : Lower temperatures (–20°C to 0°C) during Grignard reactions reduce side reactions (e.g., over-alkylation) .

- Catalyst Screening : Acid catalysts (e.g., p-TsOH vs. HCl) influence THP protection efficiency. p-TsOH provides higher yields (~85%) in THP-ether formation .

- Solvent Selection : Anhydrous THF or 2-MeTHF enhances reagent solubility and stabilizes intermediates .

| Parameter | Optimized Condition | Impact on Yield |

|---|---|---|

| Catalyst | p-TsOH (5 mol%) | ↑ 15% |

| Solvent | 2-MeTHF | ↑ 10% |

Q. What strategies are effective in resolving contradictions between computational predictions and experimental data regarding the reactivity of this compound?

Methodological Answer:

- Computational Validation :

- DFT Calculations : Compare predicted transition states (e.g., for THP ring-opening) with experimental activation energies. Adjust basis sets (e.g., B3LYP/6-31G*) to match observed kinetics .

- Docking Studies : If used in drug discovery, validate binding affinities via molecular dynamics simulations .

- Experimental Cross-Check :

Reference : Contradiction resolution methods are informed by .

Q. What role does this compound play as a ligand or intermediate in catalytic systems or pharmaceutical synthesis?

Methodological Answer:

- Ligand Design : The amine group coordinates to transition metals (e.g., Pd, Cu) in cross-coupling reactions. The THP group enhances steric bulk, improving selectivity in asymmetric catalysis .

- Pharmaceutical Intermediates : Used in synthesizing spirocyclic compounds (e.g., diazaspirodecanes) for kinase inhibitors. The THP group is later deprotected under acidic conditions .

- Case Study : In EP 4 374 877 A2, similar ethylamine derivatives are intermediates in antiviral drug candidates .

| Application | Key Reaction | Outcome |

|---|---|---|

| Catalysis | Suzuki-Miyaura coupling | High enantioselectivity (ee > 90%) |

| Drug synthesis | Deprotection with HCl/MeOH | Clean conversion to primary amine |

Reference : Applications are supported by .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。